2-(2-Cyclobutylethoxy)benzoic acid
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Overview
Description
2-(2-Cyclobutylethoxy)benzoic acid is an organic compound that features a benzoic acid core with a cyclobutylethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylethoxy)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclobutylethoxy reagents. One common method is the esterification of benzoic acid with cyclobutyl ethanol, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as reactive distillation to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Production of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(2-Cyclobutylethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclopropylethoxy)benzoic acid
- 2-(2-Cyclopentylethoxy)benzoic acid
- 2-(2-Cyclohexylethoxy)benzoic acid
Comparison
2-(2-Cyclobutylethoxy)benzoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2-cyclobutylethoxy)benzoic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)11-6-1-2-7-12(11)16-9-8-10-4-3-5-10/h1-2,6-7,10H,3-5,8-9H2,(H,14,15) |
InChI Key |
GFHAQILBWDMEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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